FXIIa-IN-2 is synthesized through advanced peptide chemistry techniques, specifically solid-phase peptide synthesis followed by macrocyclization. It belongs to the class of cyclic peptides that inhibit serine proteases, particularly those involved in coagulation processes. The compound's classification falls under anticoagulant agents, with a focus on selective inhibition of the intrinsic pathway.
The synthesis of FXIIa-IN-2 employs solid-phase peptide synthesis, which allows for the efficient assembly of peptide chains. The process begins with the linear precursor peptide, which is subsequently cyclized using a linker known as 1,3,5-triacryloyl-1,3,5-triazinane. This method has been optimized to yield high purity products (>95%) with isolated yields exceeding 50%. The synthesis also incorporates D-amino acids to enhance stability against proteolytic degradation while maintaining inhibitory efficacy against factor XIIa .
The molecular structure of FXIIa-IN-2 is characterized by its cyclic nature, which contributes to its stability and binding affinity for factor XIIa. The compound's molecular weight is approximately 1899 Da. Structural studies indicate that specific amino acid substitutions enhance binding affinity without compromising selectivity against other proteases. The design leverages structural models derived from known interactions between factor XII and its substrates to optimize binding .
FXIIa-IN-2 functions by specifically inhibiting the proteolytic activity of factor XIIa. Upon administration, it binds to the active site of factor XIIa, preventing its interaction with substrates such as high-molecular-weight kininogen and plasma kallikrein. This inhibition effectively disrupts the cascade leading to thrombin generation without affecting the extrinsic pathway of coagulation. The specificity profiling indicates that FXIIa-IN-2 exhibits over 100,000-fold selectivity against other plasma proteases, minimizing potential off-target effects .
The mechanism of action for FXIIa-IN-2 involves competitive inhibition at the active site of factor XIIa. By binding to this site, FXIIa-IN-2 prevents the cleavage of substrates necessary for initiating the intrinsic pathway of coagulation. This results in prolonged activated partial thromboplastin time (APTT) without significantly affecting prothrombin time (PT), indicating a selective impact on the intrinsic pathway . Experimental data show that FXIIa-IN-2 can effectively reduce thrombus formation in vivo models while maintaining hemostatic function .
FXIIa-IN-2 exhibits several notable physical and chemical properties:
These properties make FXIIa-IN-2 a promising candidate for therapeutic applications in anticoagulation.
FXIIa-IN-2 has significant potential in various scientific and clinical applications:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: